

Application of 1-Methoxyquinolin-2(1H)-one in PI3K/Akt Signaling Pathway Research

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Compound of Interest

Compound Name: 1-Methoxyquinolin-2(1H)-one

Cat. No.: B15206177

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Application Note and Protocols

Introduction

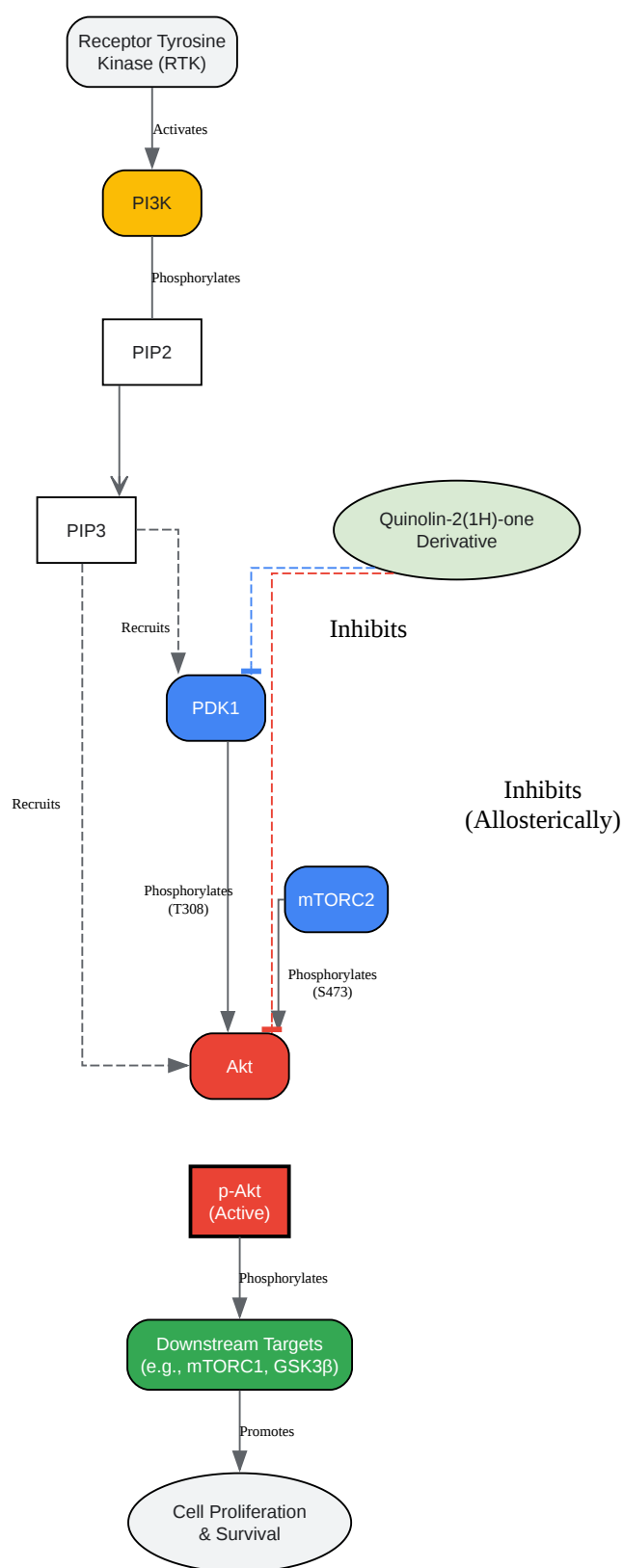
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The quinolin-2(1H)-one scaffold has emerged as a promising chemotype for the development of inhibitors targeting this pathway. While **1-Methoxyquinolin-2(1H)-one** itself is a foundational structure, its derivatives have been synthesized and evaluated for their potential to modulate PI3K/Akt signaling, often exhibiting potent and selective inhibitory activity.

This document provides an overview of the application of compounds based on the **1-Methoxyquinolin-2(1H)-one** scaffold in the investigation of the PI3K/Akt pathway. It includes representative data on the inhibitory activities of related compounds, detailed protocols for key experiments, and visual diagrams to illustrate the signaling cascade and experimental workflows.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and the mammalian target of rapamycin complex 2 (mTORC2). Once activated, Akt phosphorylates a wide array of downstream substrates, promoting cell survival and proliferation.



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Figure 1: Simplified PI3K/Akt signaling pathway and points of inhibition.

Data Presentation

Derivatives of the quinolin-2(1H)-one scaffold have been investigated for their inhibitory effects on various components of the PI3K/Akt pathway. The following table summarizes representative quantitative data for these compounds.

Compound ID	Target	Assay Type	IC50	Reference Cell Line	Citation
4-Phenylquinolin-2(1H)-one	Akt	Kinase Activity	6 μ M	Neuro 2A	[1] [2]
4-Phenylquinolin-2(1H)-one	p-Akt (S473) Inhibition	Western Blot	18 μ M	Neuro 2A	[1]
Compound 9i (Quinoline-Chalcone Hybrid)	PI3K	ELISA	0.17-0.84 μ M	-	[3]
Compound 9j (Quinoline-Chalcone Hybrid)	PI3K	ELISA	0.17-0.84 μ M	-	[3]
Torin1 (Benzonaphthhyridinone)	mTOR	Cellular Assay	2-10 nM	-	[4]
Torin1 (Benzonaphthhyridinone)	PI3K	Cellular Assay	1800 nM	-	[4]

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of **1-Methoxyquinolin-2(1H)-one** derivatives on the PI3K/Akt signaling pathway.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol is for determining the direct inhibitory effect of a compound on the kinase activity of PI3K, PDK1, or Akt.

Materials:

- Recombinant human PI3K, PDK1, or Akt enzyme
- Appropriate substrate (e.g., PIP2 for PI3K, AKT-Thr-308-tide for PDK1)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Test compound (e.g., **1-Methoxyquinolin-2(1H)-one** derivative) dissolved in DMSO
- Kinase buffer
- White, opaque 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.
- In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle (DMSO) control.
- Add 2.5 µL of a 2X enzyme/substrate mixture to each well.
- Incubate the plate at room temperature for 60 minutes.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce luminescence.
- Incubate for 30 minutes at room temperature.

- Measure luminescence using a plate-reading luminometer.
- Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of a test compound on the phosphorylation status of Akt in cultured cells.

Materials:

- Cancer cell line with an active PI3K/Akt pathway (e.g., PC-3, MCF-7)
- Cell culture medium and supplements
- Test compound
- Growth factor (e.g., IGF-1, EGF) for pathway stimulation
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-p-Akt (Ser473), anti-p-Akt (Thr308), anti-total Akt, anti- β -actin
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Serum-starve the cells for 4-6 hours.
- Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
- Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 10-15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature the protein samples by boiling with Laemmli buffer.
- Load equal amounts of protein (20-30 μ g) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473, diluted in 5% BSA/TBST) overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe for total Akt and β -actin as loading controls.
- Quantify the band intensities using densitometry software.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the effect of a test compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

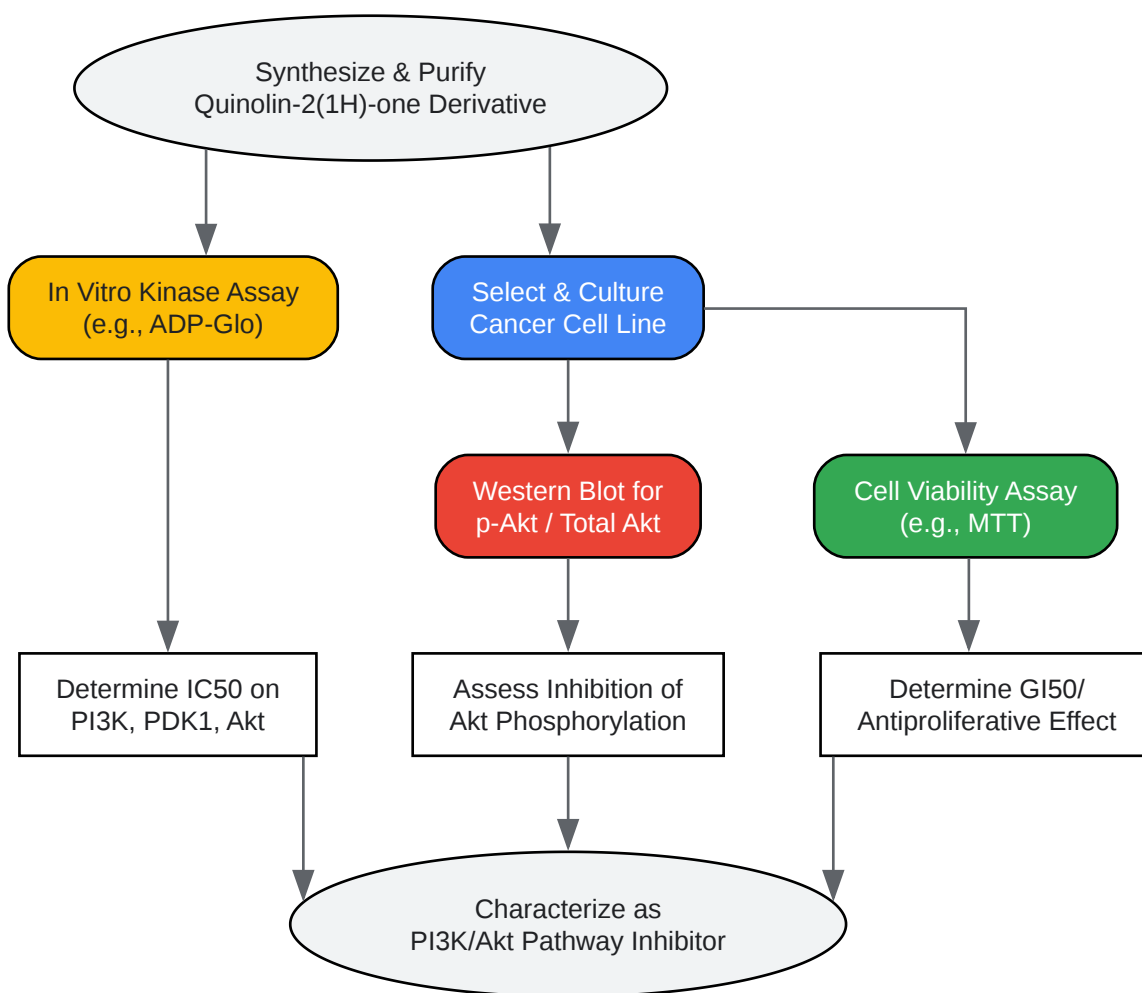
- Cancer cell line
- Cell culture medium
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates

Procedure:

- Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Treat the cells with serial dilutions of the test compound or vehicle control for 48-72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium and add 100 μ L of solubilization solution to each well to dissolve the formazan crystals.
- Incubate the plate overnight at 37°C.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50/IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a **1-Methoxyquinolin-2(1H)-one** derivative as a PI3K/Akt pathway inhibitor.



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Figure 2: Workflow for inhibitor characterization.

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